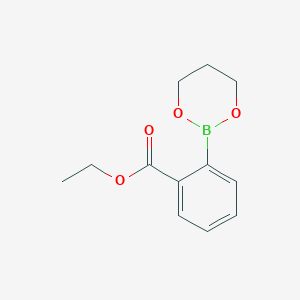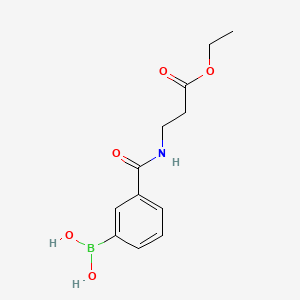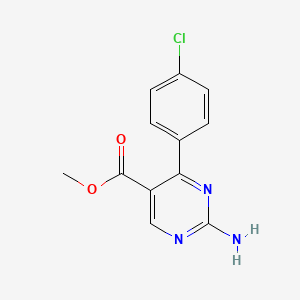![molecular formula C13H16F3NO B1418471 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine CAS No. 1099623-12-7](/img/structure/B1418471.png)
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
Overview
Description
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is a chemical compound with the molecular formula C13H16F3NO and a molecular weight of 259.27 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is a liquid at room temperature . It has a molecular weight of 259.27 .Scientific Research Applications
Synthetic Routes and Chemical Modifications
Synthetic Routes : Research has demonstrated the synthesis of compounds related to 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine, highlighting their versatility in chemical reactions. For instance, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate showcases the compound's potential as a designer substrate in creating important heterocyclic scaffolds. This underscores its utility in developing valuable heterocyclic building blocks, such as various acetates and aminohexane triols (Pandey, Gadre, & Gaikwad, 2012).
Chemical Modifications : The capability of morpholine derivatives for chemical modification is evident in the production of novel compounds with potential therapeutic applications. For example, the synthesis and characterization of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrate the structural versatility and potential biological activity of such compounds (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Pharmaceutical Research and Development
Antitumor Activity : The compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was synthesized and shown to possess inhibitory capacity against the proliferation of cancer cell lines, highlighting the potential antitumor applications of morpholine derivatives (Ji et al., 2018).
Enantioselective Synthesis : Research on the enantioselective synthesis of Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester further illustrates the application of morpholine derivatives in peptidomimetic chemistry, which is crucial for the development of novel therapeutic agents (Sladojevich, Trabocchi, & Guarna, 2007).
Materials Science and Phototherapy
- Smart Photosensitizers : Morpholine derivatives have been explored as smart near-infrared (NIR) photosensitizers for tumor microenvironment-enhanced cancer phototherapy. The study on 4-(4-(7-(4-Bromophenyl)-1,9-bis(3,4-dimethoxyphenyl)-5,5-difluoro-5H-5l4,6l4-dipyrrolo[1,2-c:2′,1′-f][1,3,5,2]triazaborinin-3-yl)phenyl)morpholine (MAB) showcases its application in dual-modal imaging-guided synergistic photodynamic and photothermal therapy, highlighting the potential of such compounds in advanced cancer treatment strategies (Tang et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCKMFNWWPEEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=CC=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



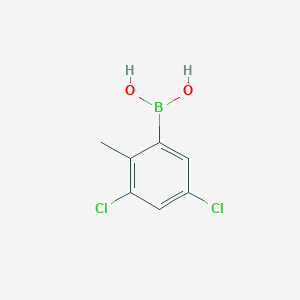


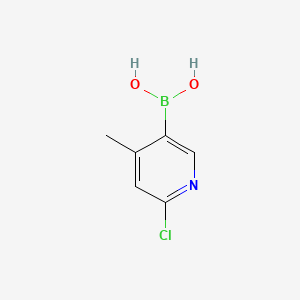
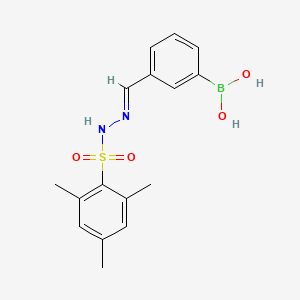

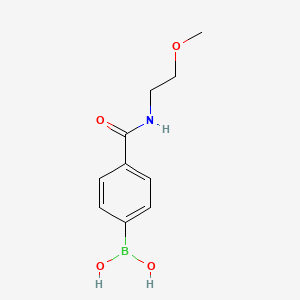


![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)

